3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione
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Overview
Description
3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrolidine ring substituted with a methanesulfonylphenyl group and a methyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione typically involves the reaction of 4-methanesulfonylphenyl derivatives with pyrrolidine-2,5-dione under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly as a selective cyclooxygenase-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, as a cyclooxygenase-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
3-(4-Methanesulfonylphenyl)-4-phenylpyran-2-one: Another compound with a methanesulfonylphenyl group, known for its selective cyclooxygenase-2 inhibitory activity.
5-Chloro-3-(4-methanesulfonylphenyl)-6’-methyl-[2,3’]bipyridinyl: A compound with similar structural features, used in anti-inflammatory drug design.
Uniqueness: 3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-3-(4-methylsulfonylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-12(7-10(14)13-11(12)15)8-3-5-9(6-4-8)18(2,16)17/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGRSPHGLZSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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